1-(Isoquinolin-6-YL)propan-1-one

Description

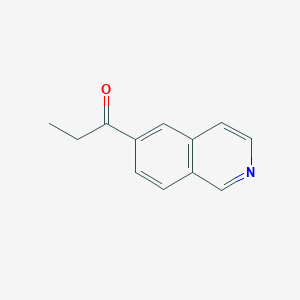

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-6-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXGWKBBGDBTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303968 | |

| Record name | 1-(6-Isoquinolinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-04-4 | |

| Record name | 1-(6-Isoquinolinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Isoquinolinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of the 1 Isoquinolin 6 Yl Propan 1 One Framework

Reactions at the Propanone Carbonyl Group and Alpha-Positions

The propanone moiety is a versatile functional group that allows for a wide range of chemical transformations. These reactions can be broadly categorized into those occurring at the carbonyl carbon and those at the adjacent α-carbon positions.

Nucleophilic Additions and Condensations

The carbonyl carbon of the propanone group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for a variety of addition reactions. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols after an aqueous workup.

Condensation reactions, such as the aldol (B89426) condensation, are also possible. In the presence of a base, the enolate of 1-(isoquinolin-6-yl)propan-1-one can be generated, which can then react with an aldehyde or another ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

| Reaction Type | Reagent | Product Type |

| Grignard Addition | Alkyl/Aryl-MgBr | Tertiary Alcohol |

| Organolithium Addition | Alkyl/Aryl-Li | Tertiary Alcohol |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone |

Enolization and Alpha-Substitutions

The α-protons of the propanone group are acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a base to form an enolate. This enolate is a key intermediate in a variety of α-substitution reactions. masterorganicchemistry.com

One of the most common α-substitution reactions is halogenation. quimicaorganica.orgnih.gov In the presence of an acid or base, this compound can be halogenated at the α-position with reagents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂). quimicaorganica.orgnih.govwikipedia.orglibretexts.org The reaction under acidic conditions typically leads to mono-halogenation, proceeding through an enol intermediate. nih.govlibretexts.orgyoutube.com In contrast, basic conditions favor the formation of an enolate and can lead to poly-halogenation. wikipedia.org

The resulting α-halo ketone is a versatile intermediate for further synthetic transformations. For example, it can undergo nucleophilic substitution with various nucleophiles or be used in the synthesis of α,β-unsaturated ketones through dehydrohalogenation, often facilitated by a non-nucleophilic base like pyridine (B92270). libretexts.org

| Reaction | Reagents | Product | Typical Conditions |

| α-Bromination | Br₂ | 2-Bromo-1-(isoquinolin-6-yl)propan-1-one | Acetic acid nih.govyoutube.com |

| α-Chlorination | Cl₂ | 2-Chloro-1-(isoquinolin-6-yl)propan-1-one | Acidic or basic medium wikipedia.org |

| α-Iodination | I₂ | 2-Iodo-1-(isoquinolin-6-yl)propan-1-one | Acidic or basic medium wikipedia.org |

Oxidation and Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(isoquinolin-6-yl)propan-1-ol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.comdalalinstitute.comyoutube.com This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. numberanalytics.comdalalinstitute.comyoutube.com The resulting alkoxide is then protonated during workup to yield the alcohol. numberanalytics.comyoutube.com Lithium aluminum hydride (LiAlH₄) can also be used for this reduction and is a more powerful reducing agent. youtube.com

Conversely, the propanone side chain can be oxidized under certain conditions. For example, the haloform reaction can occur if the ketone is a methyl ketone and is treated with a halogen in the presence of a strong base. However, for this compound, which is an ethyl ketone, this specific reaction would not proceed to give a haloform. Other stronger oxidizing agents might lead to cleavage of the propanone side chain.

| Reaction | Reagent | Product | General Conditions |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(Isoquinolin-6-yl)propan-1-ol | Methanol or Ethanol as solvent numberanalytics.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(Isoquinolin-6-yl)propan-1-ol | Anhydrous ether or THF youtube.com |

Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline ring is an aromatic system, but the presence of the nitrogen atom introduces a degree of complexity to its reactivity compared to benzene (B151609). The nitrogen atom is basic and deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic attack.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1-(isoquinolin-6-yl)propan-1-one and 7-Nitro-1-(isoquinolin-6-yl)propan-1-one |

| Bromination | Br₂/FeBr₃ | 5-Bromo-1-(isoquinolin-6-yl)propan-1-one and 7-Bromo-1-(isoquinolin-6-yl)propan-1-one |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) on the isoquinoline ring is favored at the positions activated by the nitrogen atom, primarily the 1-position. quimicaorganica.orgresearchgate.net For a nucleophilic substitution to occur on the benzene ring of this compound, a good leaving group, such as a halide, would need to be present on the ring. The presence of the electron-withdrawing propanone group would facilitate such a reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the attack of the nucleophile. masterorganicchemistry.comlibretexts.org For instance, if a halogen were present at the 5 or 7-position, it could potentially be displaced by a strong nucleophile. The rate of these reactions is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

| Substrate | Nucleophile | Product |

| 1-Halo-6-propionylisoquinoline | Nu⁻ | 1-Nu-6-propionylisoquinoline |

| 5-Halo-6-propionylisoquinoline | Nu⁻ | 5-Nu-6-propionylisoquinoline |

| 7-Halo-6-propionylisoquinoline | Nu⁻ | 7-Nu-6-propionylisoquinoline |

Transformation of the Nitrogen Heteroatom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring in this compound makes it a nucleophilic and basic center. This characteristic allows for a range of chemical transformations at the nitrogen atom, including N-oxidation and quaternization.

N-Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids or hydrogen peroxide. The resulting N-oxides are versatile intermediates in organic synthesis. For instance, the oxidation of isoquinoline itself with hydrogen peroxide in an alkaline medium can lead to the formation of isoquinoline N-oxide organic-chemistry.org. A more modern, metal-free approach for the synthesis of isoquinoline N-oxides involves the intramolecular oxidative cyclization of ketoximes with alkenes using reagents like phenyliodine bis(trifluoroacetate) (PIFA) acs.orgresearchgate.net. While direct oxidation of this compound is not explicitly detailed in the reviewed literature, the general reactivity of the isoquinoline nucleus suggests that it would be susceptible to N-oxidation under appropriate conditions. It is important to note that the reaction conditions, particularly the choice of oxidant, may need to be carefully controlled to avoid undesired side reactions, such as oxidation of the propan-1-one side chain acs.org.

Quaternization: The nitrogen atom of the isoquinoline can also act as a nucleophile and react with alkylating agents to form quaternary isoquinolinium salts. This reaction involves the formation of a new carbon-nitrogen bond and results in a positively charged nitrogen atom. For example, isoquinoline can be quaternized with alkyl halides nih.gov. The quaternization of substituted isoquinolines is a known process, and it is expected that this compound would undergo similar reactions. The presence of the propan-1-one substituent at the 6-position is unlikely to sterically hinder the approach of an alkylating agent to the nitrogen atom.

Metal-Catalyzed Transformations Involving the this compound Scaffold (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the isoquinoline scaffold can participate in such transformations. These reactions typically involve the coupling of an organohalide or triflate with a suitable coupling partner in the presence of a palladium catalyst and a base. Given that the 6-position of the isoquinoline ring can be functionalized with a leaving group (e.g., a halogen), 1-(halo-isoquinolin-6-YL)propan-1-one could serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. A 6-halo-1-(isoquinolin-6-YL)propan-1-one derivative could potentially undergo a Heck reaction to introduce an alkenyl group at the 6-position of the isoquinoline ring. The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination wikipedia.org. While specific examples with this compound are not available, the Heck reaction has been successfully applied to other substituted isoquinolines researchgate.netchim.it.

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate organic-chemistry.orgwikipedia.org. A 6-halo- or 6-triflyloxy-1-(isoquinolin-6-YL)propan-1-one could be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or alkyl groups at the 6-position. The Suzuki-Miyaura cross-coupling has been successfully used for the arylation of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates researchgate.net. This suggests that a similar strategy could be applied to the this compound scaffold.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine wikipedia.orglibretexts.org. A 6-halo-1-(isoquinolin-6-YL)propan-1-one could be a suitable substrate for this reaction, allowing for the introduction of various amino groups at the 6-position. The selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) has been demonstrated, showcasing the feasibility of C-N bond formation at the 6-position of the quinoline (B57606) ring system, which is structurally related to isoquinoline nih.gov.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for a hypothetical 6-halo-1-(isoquinolin-6-YL)propan-1-one substrate.

| Reaction Name | Coupling Partner | Potential Product |

| Heck Reaction | Alkene (R-CH=CH₂) | 1-(6-(Alkenyl)isoquinolin-6-YL)propan-1-one |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | 1-(6-(Aryl/Alkyl)isoquinolin-6-YL)propan-1-one |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | 1-(6-(Amino)isoquinolin-6-YL)propan-1-one |

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For the reactions involving the this compound framework, mechanistic studies would likely focus on the role of the isoquinoline nitrogen and the influence of the substituent at the 6-position.

In the case of N-oxidation , the mechanism involves the nucleophilic attack of the isoquinoline nitrogen on the electrophilic oxygen of the oxidizing agent. For quaternization , the reaction proceeds via a standard SN2 mechanism where the nitrogen atom acts as the nucleophile.

For palladium-catalyzed cross-coupling reactions , the general catalytic cycles are well-established. For instance, the Buchwald-Hartwig amination is proposed to proceed through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by association of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst libretexts.org. Mechanistic studies on related systems have provided insights into the nature of the active catalyst and the key intermediates. For example, in the rhodium-catalyzed C-H annulation of arylaldimines with alkynes to form isoquinolines, mechanistic studies have pointed to the involvement of the rhodium catalyst in the C-H bond breaking and subsequent bond-forming steps researchgate.net.

While specific mechanistic studies on this compound are not present in the surveyed literature, it can be inferred that the electronic properties of the propan-1-one substituent at the 6-position could influence the reactivity of the isoquinoline ring. An electron-withdrawing group at this position might decrease the nucleophilicity of the nitrogen atom, potentially affecting the rate of N-alkylation and N-oxidation. In palladium-catalyzed reactions, the electronic nature of the substituent could also impact the oxidative addition step. Further experimental and computational studies would be necessary to fully elucidate the specific mechanistic details for reactions involving this particular compound.

Derivatization and Molecular Diversification of 1 Isoquinolin 6 Yl Propan 1 One for Advanced Research Applications

Strategic Functionalization of the Isoquinoline (B145761) Core in 1-(Isoquinolin-6-YL)propan-1-one Derivatives

The isoquinoline core of this compound offers several positions for strategic functionalization to modulate the compound's physicochemical and pharmacological properties. The introduction of various substituents on the isoquinoline ring can significantly impact biological activity. nih.gov

A primary example of strategic functionalization is the introduction of an amino group at the C6-position of the isoquinoline ring, a key step in the synthesis of the Rho kinase (ROCK) inhibitor, Netarsudil. researchgate.netnewdrugapprovals.org This amination is crucial for the molecule's biological activity. The process typically involves the coupling of the core structure with 6-aminoisoquinoline (B57696). researchgate.net

Further functionalization can be achieved through various organic reactions. While specific examples for this compound are not extensively documented in publicly available literature, general methodologies for isoquinoline functionalization can be applied. These include electrophilic substitution reactions such as nitration and halogenation, which would primarily direct substituents to the C5 and C8 positions due to the directing effects of the fused benzene (B151609) ring and the nitrogen atom. Nucleophilic substitution reactions are also a viable strategy, particularly at the C1 position, which is activated by the ring nitrogen.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing a wide variety of substituents, including aryl, heteroaryl, and amino groups, at various positions of the isoquinoline nucleus, provided a suitable handle like a halogen is present. nih.gov

Table 1: Potential Strategic Functionalization of the Isoquinoline Core

| Position | Reaction Type | Potential Substituents | Rationale |

| C5, C8 | Electrophilic Aromatic Substitution | -NO2, -Br, -Cl | Introduction of electron-withdrawing or halogen groups to modulate electronic properties and provide handles for further derivatization. |

| C1 | Nucleophilic Aromatic Substitution | -OR, -NR2, -SR | Introduction of various functional groups to explore structure-activity relationships. |

| Various | Palladium-catalyzed Cross-Coupling | Aryl, Heteroaryl, Alkyl, Amine | To build molecular complexity and explore new chemical space. |

| C6 | Amination | -NH2 and derivatives | Crucial for the activity of certain kinase inhibitors like Netarsudil. researchgate.netnewdrugapprovals.org |

Modifications of the Propanone Side Chain and its Substituents

The propanone side chain of this compound is another key site for molecular diversification. Modifications at this position can influence the compound's interaction with biological targets, as well as its pharmacokinetic properties.

A significant modification involves the introduction of a chiral center at the alpha-carbon of the propanone moiety. This is exemplified in the synthesis of Netarsudil, where an (S)-stereocenter is established. researchgate.net This stereochemistry is critical for the drug's potent inhibitory activity. The synthesis often utilizes a chiral auxiliary to direct the stereoselective installation of a protected aminomethyl group at this position. researchgate.net

The carbonyl group of the propanone side chain can also be a target for various chemical transformations. For instance, it can be reduced to a secondary alcohol, which can then be further functionalized, for example, by esterification. The synthesis of Netarsudil involves the esterification of a related carboxylic acid intermediate with 2,4-dimethylbenzoyl chloride. newdrugapprovals.org

Furthermore, the propanone chain can be extended or modified to incorporate other functional groups. For example, in the development of Netarsudil, the core structure is modified to an α-aryl-β-amino isoquinoline amide. google.com This involves the coupling of a β-amino acid derivative with 6-aminoisoquinoline. researchgate.net

Table 2: Examples of Propanone Side Chain Modifications in Netarsudil and its Intermediates

| Modification | Reagents/Conditions | Resulting Structure/Intermediate | Reference |

| Introduction of a chiral aminomethyl group | Evans (R)-4-benzyloxazolidin-2-one chiral auxiliary, N-Boc-1-aminomethylbenzotriazole | (S)-N-Boc-protected α-aryl β-amino acid | researchgate.net |

| Amide bond formation | 6-aminoisoquinoline, 2,2,2-trichloro-1,1-dimethylethyl chloroformate | N-Boc-protected Netarsudil | researchgate.net |

| Esterification | 2,4-dimethylbenzoic acid | (S)-4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate (B1242700) (Netarsudil) | newdrugapprovals.orggoogle.com |

| Halogenation followed by esterification | Halogenating agent, 2,4-dimethyl benzoic acid | Conversion of a hydrogen to a 2,4-dimethyl benzoyloxy group on a related intermediate. | google.com |

Design and Synthesis of Hybrid Scaffolds Incorporating the this compound Motif with Other Pharmacophoric Units

The incorporation of the this compound motif into hybrid scaffolds with other pharmacophoric units is a promising strategy for developing multifunctional molecules with improved or novel biological activities. This approach, known as molecular hybridization, aims to combine the therapeutic advantages of different pharmacophores into a single molecule.

One example of this is the development of hybrid compounds that link the isoquinoline scaffold to other biologically active moieties. For instance, a study on dopamine (B1211576) D3 receptor agonists involved the creation of hybrid molecules where an isoquinoline moiety was connected to a piperazine (B1678402) ring, which was further linked to a tetrahydrobenzothiazole scaffold. nih.gov While not directly starting from this compound, this demonstrates the principle of creating complex hybrid structures based on the isoquinoline core.

In the context of this compound, one could envision synthesizing hybrids by linking other pharmacophores to the isoquinoline ring or the propanone side chain. For example, the nitrogen of the isoquinoline could be quaternized with a molecule containing another pharmacophore, or the propanone chain could be used as a linker to attach to another active molecule.

The synthesis of such hybrid molecules often involves multi-step reaction sequences, including coupling reactions like amide bond formation or click chemistry to connect the different molecular fragments. The design of these hybrids is typically guided by computational modeling and a deep understanding of the structure-activity relationships of the individual pharmacophoric units.

Development of Focused Chemical Libraries Based on the this compound Scaffold

The development of focused chemical libraries based on the this compound scaffold is a powerful approach for the systematic exploration of chemical space and the discovery of new lead compounds. Combinatorial chemistry and diversity-oriented synthesis are key methodologies for the construction of such libraries. mdpi.com

While specific examples of large combinatorial libraries based solely on the this compound scaffold are not readily found in the public domain, the principles of library design can be applied to this core structure. A focused library would involve the systematic variation of substituents at different positions of the molecule.

For instance, a library could be designed by introducing a variety of building blocks at the C1, C4, or C7 positions of the isoquinoline ring, in combination with diverse modifications of the propanone side chain. This could be achieved through parallel synthesis techniques, where multiple reactions are carried out simultaneously in an array format.

The synthesis of a library of N-alkyl-octahydroisoquinolin-1-one-8-carboxamides, although based on a saturated isoquinoline core, provides a relevant example of how such libraries can be constructed. In this work, a series of scaffolds were first synthesized and then reacted with a panel of amines to generate a library of 72 compounds. nih.gov A similar approach could be employed with the this compound scaffold to generate a diverse set of analogs for biological screening.

Structure Activity Relationship Sar Studies of 1 Isoquinolin 6 Yl Propan 1 One Analogues in Chemical Biology Research

Correlating Isoquinoline (B145761) Substitution Patterns with Modulatory Effects on Molecular Targets

The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and its substitution pattern significantly influences the modulatory effects on various molecular targets. mdpi.comnih.govresearchgate.net Alterations to the isoquinoline ring of analogues of 1-(isoquinolin-6-yl)propan-1-one can dramatically impact their biological activity, including their potential as anticancer and antiviral agents. mdpi.comresearchgate.net

Research into isoquinoline derivatives has revealed that the position and nature of substituents on the isoquinoline nucleus are critical for their interaction with molecular targets such as protein kinases and microtubules. researchgate.netacs.org For instance, in a series of 3-arylisoquinolinones, the placement of a fluoro group at the meta-position of the 3-aryl ring was found to substantially enhance antiproliferative activity by promoting interaction with microtubules. acs.org This highlights the sensitivity of the biological response to the spatial arrangement of substituents.

Furthermore, studies on various isoquinoline alkaloids have demonstrated that substitutions at specific carbons of the isoquinoline core can dictate the type and potency of their biological effects. rsc.org For example, the presence of substituents at the C-7 position of the isoquinoline nucleus has been shown to greatly affect the bioactivity of certain aporphine (B1220529) and oxoaporphine alkaloids. rsc.org Similarly, the substitution pattern on the quinazoline (B50416) core, a related heterocyclic system, plays a crucial role in the development of potent EGFR tyrosine kinase inhibitors. nih.gov

The following table summarizes the impact of isoquinoline substitution patterns on the activity of various analogues:

| Compound Class | Substitution Pattern | Observed Effect | Molecular Target/Activity |

| 3-Arylisoquinolinones | meta-Fluoro substitution on 3-aryl ring | Enhanced antiproliferative activity | Microtubule interaction acs.org |

| Aporphine Alkaloids | Substitution at C-7 | Significant modulation of bioactivity | General bioactivity rsc.org |

| Quinazoline Derivatives | Substitution on the quinazoline core | Crucial for inhibitory potency | EGFR Tyrosine Kinase nih.gov |

| Isoquinoline-tethered quinazolines | Morpholino derivative | Greater potency | EGFR/HER2 kinases nih.gov |

These findings underscore the importance of a detailed understanding of the structure-activity relationships associated with the isoquinoline scaffold to guide the design of new therapeutic agents with improved potency and selectivity.

Analyzing the Influence of Propanone Moiety Modifications on Molecular Interactions and Selectivity

Modifications to the propanone moiety of this compound and related structures can significantly influence their molecular interactions and selectivity for biological targets. The ketone group and the propyl chain present opportunities for structural variation that can fine-tune the pharmacological profile of these compounds.

In the broader context of kinase inhibitors, which often feature a ketone or a similar functional group, modifications to this part of the molecule are a common strategy to improve binding affinity and selectivity. nih.gov For example, in the development of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, a wide array of chemical structures has been explored, and the nature of the side chains and their connection to the core scaffold are critical determinants of inhibitory potency. nih.gov

Studies on other bioactive ketones have shown that even subtle changes to the alkyl chain can lead to significant differences in biological activity. For instance, in a series of chiral β-ethynyl ketones, the length and branching of the alkyl chain attached to the ketone influenced the efficiency and stereoselectivity of their synthesis, which in turn would affect their interaction with chiral biological targets. acs.org

Furthermore, the ketone functionality itself can be a key interaction point. In molecular docking studies of bioactive compounds like menthone and pulegone (B1678340) with enzymes such as α-glucosidase and α-amylase, the ketone group is often involved in crucial hydrogen bonding or hydrophobic interactions within the active site. nih.gov Replacing or modifying the propanone moiety could therefore alter these key interactions, leading to changes in enzyme inhibition and selectivity.

The following table illustrates how modifications analogous to the propanone moiety can affect molecular interactions:

| Compound Class | Modification | Effect on Molecular Interaction/Selectivity |

| Glycogen Synthase Kinase-3β Inhibitors | Varied side chains | Altered inhibitory potency nih.gov |

| Chiral β-Ethynyl Ketones | Modified alkyl chain | Influenced synthetic efficiency and stereoselectivity acs.org |

| Bioactive Ketones (e.g., menthone) | Ketone group | Key hydrogen bonding and hydrophobic interactions nih.gov |

Investigation of Linker Chemistry and Scaffold Rigidification in SAR Analyses

The design of rigid linker-scaffolds has been a strategy in medicinal chemistry to create bivalent ligands where two pharmacophores are held at a specific distance and orientation. nih.gov This approach can enhance binding affinity and selectivity by ensuring an optimal presentation of the interacting groups to the biological target. Rigidifying the structure of a flexible molecule can also be advantageous by reducing the entropic penalty upon binding, which can lead to a more favorable free energy of binding.

In the context of kinase inhibitors, scaffold rigidification is a known strategy to improve potency. For instance, the development of pyrazolo[3,4-d]pyrimidine-based inhibitors, which are bioisosteres of the adenine (B156593) part of ATP, often involves creating more rigid structures to enhance binding to the kinase hinge region. nih.gov

Furthermore, the chemistry of the linker itself is crucial. In the development of isoquinoline-tethered quinazoline derivatives as HER2 inhibitors, the type of linker, such as a triazole, was found to be important for cellular activity. nih.gov The choice of linker can influence not only the conformational properties of the molecule but also its physicochemical properties, such as solubility and membrane permeability.

The following table provides examples of how linker chemistry and scaffold rigidification have been applied in the design of bioactive molecules:

| Strategy | Example Compound Class | Outcome |

| Rigid Linker-Scaffold | Bivalent Ligands | Enhanced binding affinity and selectivity nih.gov |

| Scaffold Rigidification | Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors | Improved potency through enhanced hinge region binding nih.gov |

| Linker Chemistry | Isoquinoline-tethered Quinazolines | Modulated cellular activity and kinase inhibition nih.gov |

These examples demonstrate that a systematic investigation of the linker and scaffold architecture of this compound analogues could lead to the discovery of compounds with improved pharmacological profiles.

Application of Bioisosteric Replacements within this compound Derivatives to Alter Molecular Profiles

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound while retaining its primary biological activity. nih.gov This approach involves substituting a functional group with another group that has similar steric and electronic properties. In the context of this compound derivatives, bioisosteric replacements can be applied to the isoquinoline core, the propanone moiety, or any substituents to fine-tune the molecular profile.

The goal of bioisosteric replacement can be to improve potency, selectivity, metabolic stability, or to reduce toxicity. nih.gov For example, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the purine (B94841) ring in ATP and has been successfully used to develop numerous kinase inhibitors. nih.gov This suggests that replacing the isoquinoline ring in this compound with other heterocyclic systems could be a fruitful avenue for discovering new bioactive compounds.

In a study on isoquinolin-1-ones, these compounds were considered as possible bioisosteres of 5-aryl substituted 2,3-dihydroimidazo[2,1-a]isoquinolines, leading to the identification of potent antitumor agents. nih.gov This highlights how even subtle changes in the core scaffold, while maintaining key structural features, can lead to significant improvements in biological activity.

Furthermore, the replacement of specific linkers or functional groups can have a profound impact. In the development of isoquinoline-tethered quinazoline derivatives, replacing a triazole linker with a furan (B31954) ring resulted in improved cellular activity while maintaining kinase inhibitory activity. nih.gov

The following table provides examples of how bioisosteric replacements have been successfully applied:

| Original Scaffold/Group | Bioisosteric Replacement | Resulting Compound Class | Outcome |

| Purine (in ATP) | Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitors | Improved binding to kinase active sites nih.gov |

| 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines | Isoquinolin-1-ones | Antitumor Agents | Enhanced antitumor activity nih.gov |

| Triazole linker | Furan linker | Isoquinoline-tethered Quinazolines | Improved cellular activity nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. walisongo.ac.id For derivatives of this compound, QSAR studies can be a powerful tool to guide the design of new analogues with enhanced potency and to predict the activity of yet-to-be-synthesized compounds.

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed biological activity. nih.govnih.gov These descriptors can encode various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. walisongo.ac.id

Several QSAR studies have been successfully applied to isoquinoline and related heterocyclic compounds. For instance, QSAR models have been developed for pyrimido-isoquinolin-quinone derivatives to design new compounds with activity against methicillin-resistant Staphylococcus aureus. nih.gov Similarly, QSAR studies on HIV-1 integrase inhibitors, which include a variety of structural classes, have helped to elucidate the key structural features required for activity. nih.gov

A QSAR study on 1-aryl-tetrahydroisoquinoline derivatives as anti-HIV agents identified a robust model that correlated electronic and physicochemical properties with antiviral activity, leading to the design of a new, more potent analogue. researchgate.net This demonstrates the predictive power of QSAR in drug discovery.

The following table summarizes key aspects of QSAR modeling as applied to relevant compound classes:

| Compound Class | QSAR Approach | Key Descriptors | Outcome |

| Pyrimido-isoquinolin-quinones | 3D-QSAR (CoMFA, CoMSIA) | Steric, electronic, hydrogen-bond acceptor properties | Design of new antibacterial compounds nih.gov |

| HIV-1 Integrase Inhibitors | Genetic Function Approximation (GFA) | Various descriptor classes | Development of predictive models for different structural clusters nih.gov |

| 1-Aryl-tetrahydroisoquinolines | Semi-empirical (PM3) with multilinear regression | Atomic net charge, dipole moment, polarizability, log P | Design of a more potent anti-HIV derivative researchgate.net |

By applying similar QSAR methodologies to a series of this compound derivatives, it would be possible to gain a deeper understanding of their SAR and to rationally design new compounds with optimized biological activity.

Explorations of 1 Isoquinolin 6 Yl Propan 1 One As a Versatile Chemical Scaffold in Research

Utility in Organic Synthesis and Materials Science Research

The 1-(Isoquinolin-6-YL)propan-1-one scaffold serves as a crucial intermediate in the multi-step synthesis of complex pharmaceutical agents. The ketone and the isoquinoline (B145761) nitrogen offer reactive sites for a variety of chemical transformations, allowing for the construction of more elaborate molecules.

A key application of isoquinoline-based structures is in the synthesis of pharmacologically active compounds. For instance, derivatives of this scaffold are instrumental in creating molecules targeting specific biological pathways. A process for preparing Netarsudil, a Rho kinase inhibitor, involves the use of 6-aminoisoquinoline (B57696), which is condensed with other fragments to build the final molecule. google.com The synthesis of another complex molecule, a positive allosteric modulator of the human dopamine (B1211576) D1 receptor known as LY3154207, starts from a related tetrahydroisoquinoline (THIQ) ketone intermediate. acs.org In this synthesis, a ketone, [1-(tetrahydroisoquinolin-5-yl)]propan-2-one, undergoes a Grignard reaction with methylmagnesium chloride to form a tertiary alcohol, a critical step in building the final structure. acs.org This highlights how the ketone group on the isoquinoline framework is a versatile handle for introducing new functional groups and increasing molecular complexity.

The synthetic routes to these complex molecules often involve multiple steps, including coupling reactions and the installation of side chains. For example, the synthesis of diol 2, a structural analog of LY3154207, employed a sequence of amide coupling, Grignard addition, and deprotection. acs.org Another analog's synthesis involved a Heck coupling to install a five-carbon side chain onto the isoquinoline core. acs.org These examples underscore the role of the isoquinoline ketone scaffold as a foundational element upon which intricate molecular designs are built.

Table 1: Synthetic Intermediates Based on the Isoquinoline Scaffold

| Intermediate Compound | Role in Synthesis | Target Molecule |

|---|---|---|

| 6-aminoisoquinoline | A key building block for condensation. google.com | Netarsudil |

| [1-(tetrahydroisoquinolin-5-yl)]propan-2-one | Starting material for Grignard reaction to form a tertiary alcohol. acs.org | LY3154207 |

| Amide-coupled isoquinoline | Intermediate for Grignard addition and deprotection. acs.org | Diol 2 (Analog of LY3154207) |

| Brominated isoquinoline | Substrate for Heck coupling to install a side chain. acs.org | Diol 3 (Analog of LY3154207) |

Applications as Chemical Probes in Biological Systems Research

Chemical probes are small molecules used to study and manipulate biological processes and are essential for dissecting complex pathways and identifying novel therapeutic targets. mdpi.comnih.gov The isoquinoline scaffold is a privileged structure in the development of such probes due to its ability to interact with high affinity and selectivity with biological macromolecules. nih.gov

Derivatives of the isoquinoline core have been successfully developed as chemical probes to investigate various biological systems. For example, a series of compounds featuring an isoquinoline moiety linked to a piperazine (B1678402) ring was developed to create potent and selective agonists for the Dopamine D3 receptor. nih.gov These compounds, such as (-)-24c (D-301), were used to probe the dopaminergic system in animal models of Parkinson's disease, demonstrating high in vivo activity. nih.gov The structure-activity relationship (SAR) studies that led to these probes involved modifying the isoquinoline portion of the molecule, highlighting its importance for receptor affinity and selectivity. nih.gov

Furthermore, isotopically labeled isoquinoline derivatives serve as probes in advanced imaging techniques. Carbon-11 labeled N-methyl-laudanosine and related tetrahydroisoquinolinium compounds are designed as potential probes for Positron Emission Tomography (PET) imaging of SKCa (small-conductance calcium-activated potassium) channels in the brain and other tissues. science.gov The ability to incorporate a radiolabel into the isoquinoline structure allows for non-invasive, real-time visualization of these channels, aiding in the study of diseases where they play a role. science.gov The core structure of this compound provides a template that can be modified to create such targeted probes, for instance, by attaching reporter groups or reactive moieties to elucidate a compound's mode of action. mdpi.com

Table 2: Isoquinoline Derivatives as Chemical Probes

| Probe Compound/Scaffold | Target | Research Application |

|---|---|---|

| (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine nih.gov | Dopamine D3 Receptor | Investigation of dopaminergic system in Parkinson's disease models. nih.gov |

| Carbon-11 labeled 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums science.gov | SKCa channels | Potential for Positron Emission Tomography (PET) imaging of channels in the brain and heart. science.gov |

Contribution to the Advancement of Heterocyclic Chemistry

The synthesis and functionalization of isoquinoline-based compounds like this compound contribute significantly to the broader field of heterocyclic chemistry. This area of chemistry focuses on the properties, reactions, and synthesis of ring structures containing atoms other than carbon. Isoquinolines are a cornerstone of this field, and developing new methods to create and modify them expands the synthetic chemist's toolkit. google.com

The synthesis of complex molecules originating from isoquinoline ketones showcases advanced synthetic methodologies. The creation of LY3154207 and its analogs involved a range of modern synthetic reactions, including palladium-catalyzed cross-coupling (Heck reaction) and the use of lanthanide salts to promote challenging Grignard additions to enolizable ketones. acs.org These synthetic achievements provide valuable precedents and refined procedures for other chemists working with similar heterocyclic systems.

Moreover, the development of synthetic routes to various substituted isoquinolines adds to the collective knowledge of heterocyclic chemistry. The synthesis of key isoquinoline intermediates often relies on classic name reactions, such as the Pomeranz-Fritsch procedure, which are then modified and optimized for new substrates. science.gov The exploration of these synthetic pathways, including the protection and deprotection strategies and the selective functionalization of different positions on the isoquinoline ring, helps to build a deeper understanding of the reactivity and properties of this important heterocycle. This accumulated knowledge facilitates the design and creation of novel heterocyclic compounds with desired properties for various applications, including medicine and materials science. science.govgoogle.com

Role in Scaffold Hopping and Lead Discovery Initiatives in Academic Settings

In drug discovery, "scaffold hopping" is a widely used strategy to identify novel molecular frameworks with improved properties by replacing a central core structure (scaffold) of a known active compound with a different, often isosteric, one. nih.govrsc.org The isoquinoline ring system is a valuable scaffold that frequently features in lead discovery campaigns due to its proven success in forming the basis of many therapeutic agents.

Academic and industrial research initiatives often perform structure-activity relationship (SAR) studies to optimize lead compounds. These studies involve systematically modifying a lead molecule to improve its potency, selectivity, and pharmacokinetic properties. The development of D3 receptor preferring agonists for Parkinson's disease is a prime example of such an initiative, where a novel hybrid series of compounds based on an isoquinoline scaffold was synthesized and evaluated. nih.gov This work led to the identification of lead molecules with high in vivo activity. nih.gov

The this compound structure represents a potential starting point or target scaffold for such discovery efforts. Its defined three-dimensional shape and chemical functionality can be used in computational, shape-based screening to identify new molecular cores that mimic its structure but possess better drug-like properties. nih.gov By utilizing property-based and structure-based design, researchers can "hop" from a less desirable scaffold to a more promising one, such as an isoquinoline derivative, to develop potent and selective inhibitors or activators for a given biological target. nih.gov The versatility of the isoquinoline core allows for extensive chemical modification, making it an attractive scaffold for generating compound libraries for high-throughput screening and subsequent lead optimization in academic research settings.

Future Research Directions and Emerging Trends for 1 Isoquinolin 6 Yl Propan 1 One Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies for the Core Structure

The traditional methods for synthesizing the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and may have limited substrate scope. niscpr.res.in The future of synthesizing the 1-(Isoquinolin-6-YL)propan-1-one core structure will likely pivot towards greener and more sustainable approaches. Modern synthetic chemistry emphasizes the use of methodologies that are environmentally benign, cost-effective, and straightforward. nih.gov

Recent advancements in the synthesis of isoquinoline derivatives have highlighted several promising strategies. The use of nanocatalysts, for instance, offers an effective pathway for the synthesis of quinolines and, by extension, isoquinolines, addressing many of the shortcomings of traditional methods. nih.gov Another green approach involves the use of recyclable catalysts like Ru(II)/PEG-400 in biodegradable solvents, which facilitates a more sustainable process with high atom economy. niscpr.res.in One-pot multicomponent reactions are also gaining traction as they reduce reaction times and the need for intermediate purification steps. thieme-connect.com For example, the synthesis of pyrido[2,1-a]isoquinolines has been achieved in good yields using ZnO nanoparticles as an efficient catalyst under solvent-free conditions at room temperature. thieme-connect.com

Future research could focus on adapting these modern techniques for the specific synthesis of this compound. This would involve exploring transition-metal-catalyzed C-H activation and annulation reactions, which have become powerful tools for constructing complex heterocyclic molecules from simple precursors. nih.govorganic-chemistry.org The development of such methods would not only improve the efficiency of obtaining the core structure but also align with the principles of green chemistry. researchgate.net

Table 1: Comparison of Traditional vs. Modern Synthetic Approaches for Isoquinoline Synthesis

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Modern & Sustainable Methods |

| Reaction Conditions | Often harsh (e.g., high temperatures, strong acids) | Mild reaction conditions |

| Catalysts | Stoichiometric amounts of Lewis acids | Catalytic amounts of transition metals, nanocatalysts |

| Solvents | Often hazardous organic solvents | Biodegradable solvents or solvent-free conditions |

| Byproducts | Can generate significant waste | High atom economy, reduced byproducts |

| Efficiency | Can have lower yields and longer reaction times | Often higher yields and shorter reaction times |

| Sustainability | Lower sustainability | Higher sustainability, potential for catalyst recycling |

Exploration of Novel Derivatization Strategies to Expand Chemical Diversity

The functionalization of the isoquinoline scaffold is a key area of research aimed at generating novel compounds with diverse biological activities and material properties. nih.govrsc.org For this compound, future derivatization strategies will likely focus on modifying both the isoquinoline ring and the propanone side chain.

Recent studies have demonstrated a wide array of techniques for functionalizing the isoquinoline core at various positions, including C-1, C-3, and C-4. nih.govrsc.org These methods include transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which allow for the introduction of a variety of substituents. nih.gov The development of novel 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) and their ester and carbamate (B1207046) derivatives has shown promise for creating new antimicrobial agents. nih.gov

Future research on this compound could explore similar derivatization pathways. For instance, the ketone group in the propanone side chain is a versatile handle for a range of chemical transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into more complex heterocyclic systems. The isoquinoline ring itself can be subjected to various electrophilic and nucleophilic substitution reactions to introduce new functional groups that could modulate the compound's properties. The synthesis of fused isoquinolines through multicomponent diversity-oriented synthesis has also been shown to generate highly fluorescent molecules with specific subcellular localization, suggesting another avenue for derivatization. acs.org

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govspringernature.com These computational tools can significantly accelerate the design and discovery of new molecules by predicting their properties and suggesting optimal synthetic routes. asiaresearchnews.com

In the context of this compound, AI and ML models can be trained on existing data for isoquinoline derivatives to predict the biological activities, physicochemical properties, and potential toxicity of novel, yet-to-be-synthesized analogues. uel.ac.uknih.govsruc.ac.uk This in silico screening can help prioritize the most promising candidates for synthesis, thereby saving time and resources. For instance, machine and deep learning models have been successfully used to predict the high-pressure density of heterocyclic thiophenic compounds based on their critical properties, demonstrating the potential of these methods for property prediction. nih.govresearchgate.net

Table 2: Potential Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Predicting biological activity, toxicity, and physicochemical properties of virtual compounds. | Prioritization of synthetic targets, reduction of failed experiments. |

| Generative Molecular Design | Designing novel molecules with optimized properties for a specific target. | Accelerated discovery of new lead compounds. |

| Retrosynthetic Analysis | Predicting optimal and sustainable synthetic pathways for target molecules. | More efficient and greener synthesis of new derivatives. |

| Structure-Activity Relationship (SAR) Analysis | Identifying key structural features that contribute to a desired activity. sruc.ac.uk | Rational design of more potent and selective compounds. |

Expanding the Scope of Research Applications in Chemical Biology and Material Sciences

While isoquinoline derivatives are well-established in medicinal chemistry, their applications in other scientific domains are an emerging area of research. nih.gov The unique photophysical properties of some isoquinolines make them attractive candidates for applications in chemical biology and material sciences. amerigoscientific.comnumberanalytics.com

Several studies have reported on the fluorescent properties of isoquinoline derivatives, with some compounds exhibiting high quantum yields. nih.govnih.govunimi.it This suggests that derivatives of this compound could be developed as fluorescent probes for imaging biological processes or as sensors for detecting specific analytes. The fluorescence of these compounds can be tuned by modifying their chemical structure, offering the potential to create a palette of probes with different emission wavelengths. researchgate.netresearchgate.netresearchgate.net For example, highly emissive tetracyclic isoquinolines have been synthesized for specific organelle targeting. acs.org

In material science, isoquinoline-based compounds are being explored for their potential in developing organic light-emitting diodes (OLEDs), conductive materials, and sensors. amerigoscientific.comnumberanalytics.com The ability to tailor the electronic properties of the isoquinoline core through derivatization makes it a versatile building block for new functional materials. numberanalytics.com Future research could investigate the potential of this compound and its derivatives as components in such advanced materials.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 1-(isoquinolin-6-yl)propan-1-one, and how should conflicting spectral data be resolved?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation and purity assessment. For NMR interpretation, compare chemical shifts with analogous isoquinoline derivatives and account for solvent effects. If inconsistencies arise (e.g., unexpected splitting patterns), verify sample preparation (e.g., deuteration quality) or employ 2D NMR (COSY, HSQC) to resolve ambiguities . HPLC purity assessments should use a reversed-phase column with UV detection at 254 nm; discrepancies in retention times may indicate residual solvents or byproducts requiring repurification .

Q. How can researchers optimize synthetic yields of this compound, and what reaction parameters are most sensitive?

- Answer : Key parameters include temperature control during ketone formation (e.g., Friedel-Crafts acylation) and stoichiometric ratios of isoquinoline to acylating agents. Systematic optimization via Design of Experiments (DoE) is advised, varying factors like catalyst loading (e.g., AlCl₃), reaction time, and solvent polarity (e.g., dichloromethane vs. nitrobenzene). Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates to minimize side reactions. For scale-up, ensure efficient cooling to prevent exothermic decomposition .

Advanced Research Questions

Q. What strategies resolve electron density ambiguities during X-ray crystallographic refinement of this compound using SHELXL?

- Answer : SHELXL refinement requires careful handling of disorder in the propanone moiety or isoquinoline ring. If electron density maps show split positions, apply PART instructions to model disorder and refine occupancy ratios. Validate using the R-factor gap (ΔR between observed and calculated data) and check for twinning via the Hooft parameter. For high residual density (>1 e⁻/ų), consider alternative solvent models or hydrogen-bonding networks. Use the SQUEEZE algorithm (implemented in PLATON) to account for disordered solvent regions .

Q. How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies of this compound derivatives?

- Answer : Replicate assays under standardized conditions (e.g., cell line passage number, serum batch) and validate using orthogonal assays (e.g., enzymatic vs. cell-based). Apply rigorous statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers. If potency varies across studies, assess compound stability (e.g., hydrolytic degradation in DMSO stock solutions) via LC-MS. Cross-reference crystallographic data to confirm structural integrity and rule out polymorphism effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Analyze Frontier Molecular Orbitals (FMOs) to identify electrophilic sites (e.g., carbonyl carbon). Compare computed activation energies with experimental kinetic data. For solvation effects, use implicit solvent models (e.g., PCM). Validate predictions with synthetic trials using substituted nucleophiles (e.g., Grignard reagents) .

Methodological Guidance

Q. How can researchers design a robust crystallization protocol for this compound to facilitate high-resolution diffraction studies?

- Answer : Screen solvents (e.g., ethanol, acetonitrile) using vapor diffusion or slow evaporation. Maintain supersaturation by controlling cooling rates (≤0.5°C/min). For twinned crystals, optimize pH (if applicable) or additives (e.g., crown ethers). Characterize crystal morphology under polarized light and validate lattice parameters via powder XRD. Submit final crystals for synchrotron radiation if in-house data quality is insufficient .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies of this compound?

- Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For multi-target effects, employ global fitting models. Report variability using standard error of the mean (SEM) and assess significance via Student’s t-test or Mann-Whitney U-test for non-normal distributions. Include positive/negative controls (e.g., reference inhibitors) in all assays .

Data Validation and Reproducibility

Q. How should researchers validate synthetic intermediates to ensure fidelity in multi-step syntheses of this compound derivatives?

- Answer : At each step, characterize intermediates via melting point, HRMS, and elemental analysis. Cross-validate NMR assignments with DEPT-135 and HSQC for quaternary carbons. For air-sensitive compounds, use Schlenk techniques and monitor by IR spectroscopy (e.g., carbonyl stretches). Archive raw spectral data and chromatograms in supplementary information to enable peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.